molecular formula C19H25N5O2 B135420 Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- CAS No. 127375-07-9

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-

Cat. No. B135420
M. Wt: 355.4 g/mol
InChI Key: HDSCXKUFPOQRRP-UHFFFAOYSA-N
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Description

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to modulate the activity of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability.

Biochemical And Physiological Effects

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and reward.

Advantages And Limitations For Lab Experiments

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-. One area of interest is the development of novel analogs of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential side effects.
Conclusion:
Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a promising chemical compound that has potential applications in various fields of research. Its synthesis method has been optimized to increase the yield and purity of the compound. The compound has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- can be synthesized using a multi-step process. The first step involves the synthesis of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine, which is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

3,4-dimethyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-4-5-16-20-18(23-19(21-16)24-8-10-26-11-9-24)22-17(25)15-7-6-13(2)14(3)12-15/h6-7,12H,4-5,8-11H2,1-3H3,(H,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSCXKUFPOQRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155530
Record name Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-

CAS RN

127375-07-9
Record name Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127375079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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